3,4-Dimethyl-5-phenylfuran-2(5H)-one
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Overview
Description
3,4-Dimethyl-5-phenylfuran-2(5H)-one: is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes two methyl groups and a phenyl group attached to the furan ring. It is used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-5-phenylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 1,3-diketones with phenylhydrazine. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the furan ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be used to enhance the efficiency of the reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-5-phenylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups.
Scientific Research Applications
3,4-Dimethyl-5-phenylfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-5-phenylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,5-Dimethylfuran: Another furan derivative with two methyl groups but lacking the phenyl group.
5-Phenylfuran-2(5H)-one: Similar structure but without the additional methyl groups.
3-Methyl-4-phenylfuran-2(5H)-one: Contains one methyl group and one phenyl group.
Uniqueness: 3,4-Dimethyl-5-phenylfuran-2(5H)-one is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
481054-49-3 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3,4-dimethyl-2-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C12H12O2/c1-8-9(2)12(13)14-11(8)10-6-4-3-5-7-10/h3-7,11H,1-2H3 |
InChI Key |
SFZRNENPPKLXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1C2=CC=CC=C2)C |
Origin of Product |
United States |
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